5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene
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Overview
Description
5-(6-bromopyridin-3-yl)-1-azabicyclo[321]oct-3-ene is a complex organic compound that features a bicyclic structure with a bromopyridyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene typically involves a series of organic reactions. One common method includes the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a different halogen or functional group.
Scientific Research Applications
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene exerts its effects is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: A simpler bicyclic compound without the bromopyridyl substituent.
Pyrido[2,3-d]pyrimidin-5-ones: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene is unique due to the presence of the bromopyridyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
557092-90-7 |
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Molecular Formula |
C12H13BrN2 |
Molecular Weight |
265.15 g/mol |
IUPAC Name |
5-(6-bromopyridin-3-yl)-1-azabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C12H13BrN2/c13-11-3-2-10(8-14-11)12-4-1-6-15(9-12)7-5-12/h1-4,8H,5-7,9H2 |
InChI Key |
IUWAKXRZLXYGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC=CC1(C2)C3=CN=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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